molecular formula C19H13F4N3O3 B2822020 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040665-18-6

1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2822020
CAS No.: 1040665-18-6
M. Wt: 407.325
InChI Key: FWMYBMWEVTWUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include fluorinated aromatic rings and a pyridazine moiety. These structural elements contribute to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyridazine derivative.

    Attachment of the Trifluoromethoxyphenyl Group: This is often achieved through a coupling reaction, such as Suzuki-Miyaura coupling, where a trifluoromethoxyphenyl boronic acid reacts with the pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the pyridazine core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the trifluoromethoxyphenyl group, which may reduce its potency or specificity.

    N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the fluorobenzyl group, potentially altering its biological activity.

Uniqueness

1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the combination of its fluorinated aromatic rings and the pyridazine core. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O3/c20-13-3-1-2-12(10-13)11-26-17(27)9-8-16(25-26)18(28)24-14-4-6-15(7-5-14)29-19(21,22)23/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMYBMWEVTWUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.